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Compound of Interest

Compound Name:
1-Isocyanato-3,5-

dimethoxybenzene

Cat. No.: B1333711 Get Quote

A comprehensive guide to the spectroscopic characteristics of 1-isocyanato-3,5-
dimethoxybenzene and related compounds, providing predicted and experimental data for

researchers, scientists, and drug development professionals.

This guide offers a detailed spectroscopic comparison of 1-isocyanato-3,5-
dimethoxybenzene and its key derivatives. Due to the limited availability of experimental data

for 1-isocyanato-3,5-dimethoxybenzene, this document presents computationally predicted

spectroscopic data alongside experimentally obtained data for structurally similar and precursor

compounds. This approach provides valuable insights for the identification and characterization

of this compound and its analogs in a research and development setting.

Introduction
1-isocyanato-3,5-dimethoxybenzene is a molecule of interest in organic synthesis and

medicinal chemistry due to the reactive isocyanate functional group and the presence of the

3,5-dimethoxybenzene scaffold, which is found in various biologically active compounds. A

thorough understanding of its spectroscopic properties is essential for reaction monitoring,

quality control, and structural elucidation. This guide provides a comparative analysis of its

predicted spectroscopic data with the experimental data of its immediate precursor, 3,5-

dimethoxyaniline, and other relevant analogs.
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The following tables summarize the predicted and experimental spectroscopic data for 1-
isocyanato-3,5-dimethoxybenzene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted and Experimental, 400 MHz, CDCl₃)

Compound Ar-H (ppm) -OCH₃ (ppm) Other (ppm)

1-Isocyanato-3,5-

dimethoxybenzene

(Predicted)

6.3 (t, 1H, H4), 6.2 (d,

2H, H2, H6)
3.75 (s, 6H) -

3,5-Dimethoxyaniline

(Experimental)[1]

6.0 (t, 1H, H4), 5.9 (d,

2H, H2, H6)
3.7 (s, 6H) 3.6 (s, 2H, -NH₂)

1,3,5-

Trimethoxybenzene

(Experimental)[2]

6.1 (s, 3H) 3.8 (s, 9H) -

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, 100 MHz, CDCl₃)

Compound Ar-C (ppm) -OCH₃ (ppm) -NCO (ppm) Other (ppm)

1-Isocyanato-

3,5-

dimethoxybenze

ne (Predicted)

162 (C3, C5),

138 (C1), 100

(C4), 98 (C2, C6)

55 125 -

3,5-

Dimethoxyaniline

(Experimental)[1]

161 (C3, C5),

148 (C1), 94

(C4), 93 (C2, C6)

55 - -

1,3,5-

Trimethoxybenze

ne

(Experimental)

163 (C1, C3,

C5), 94 (C2, C4,

C6)

55 - -
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound N=C=O Stretch N-H Stretch
C-O Stretch
(Ar-OCH₃)

C-H Stretch
(Aromatic)

1-Isocyanato-

3,5-

dimethoxybenze

ne (Predicted)

~2270 (strong,

sharp)
- ~1205, ~1065 ~3070

Phenyl

Isocyanate

(Experimental)[3]

~2275 (strong,

sharp)
- - ~3060

3,5-

Dimethoxyaniline

(Experimental)[4]

- ~3400, ~3320 ~1200, ~1050 ~3050

Mass Spectrometry
Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

1-Isocyanato-3,5-

dimethoxybenzene (Predicted)
179 151, 136, 122, 108

3,5-Dimethoxyaniline

(Experimental)[1][5][6]
153 138, 124, 110, 95

Experimental Protocols
The experimental data cited in this guide were obtained using standard spectroscopic

techniques. General protocols are outlined below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer using deuterated

chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz

(Hz).

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Absorbance frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source. The sample is

introduced into the mass spectrometer, and the resulting mass-to-charge ratios (m/z) of the

molecular ion and fragment ions are recorded.

Visualization of Synthesis Pathway
The synthesis of 1-isocyanato-3,5-dimethoxybenzene commonly proceeds from its aniline

precursor, 3,5-dimethoxyaniline. The following diagram illustrates this key synthetic

transformation.

3,5-Dimethoxyaniline

1-Isocyanato-3,5-dimethoxybenzene

Phosgenation

Phosgene or equivalent

Click to download full resolution via product page

Caption: Synthesis of 1-isocyanato-3,5-dimethoxybenzene.
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The following diagram outlines a logical workflow for the spectroscopic identification and

characterization of 1-isocyanato-3,5-dimethoxybenzene.

Spectroscopic Techniques

Data Interpretation
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Caption: Workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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